molecular formula C14H15NO B1324773 3-Cyanophenyl cyclohexyl ketone CAS No. 898792-11-5

3-Cyanophenyl cyclohexyl ketone

Cat. No.: B1324773
CAS No.: 898792-11-5
M. Wt: 213.27 g/mol
InChI Key: ZBSJNGQDXHAFOF-UHFFFAOYSA-N
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Description

3-Cyanophenyl cyclohexyl ketone is a chemical compound that belongs to the class of cyclohexyl ketones. It is a white crystalline powder commonly used in medical, environmental, and industrial research. The compound has the molecular formula C14H15NO and a molecular weight of 213.27 .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Cyanophenyl cyclohexyl ketone involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . The process typically involves the use of organoboron reagents and palladium catalysts .

Industrial Production Methods

Industrial production methods for cyclohexyl phenyl ketones, including this compound, often involve the hydrogenation of carbon-to-carbon double or triple bonds . This method is efficient and does not require purification or separation steps .

Chemical Reactions Analysis

Types of Reactions

3-Cyanophenyl cyclohexyl ketone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Cyanophenyl cyclohexyl ketone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyanophenyl cyclohexyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl phenyl ketone: Similar in structure but lacks the cyano group.

    Benzonitrile derivatives: Compounds with similar cyano groups but different substituents on the aromatic ring.

Uniqueness

3-Cyanophenyl cyclohexyl ketone is unique due to the presence of both the cyclohexyl ketone and cyano functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-(cyclohexanecarbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSJNGQDXHAFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642587
Record name 3-(Cyclohexanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-11-5
Record name 3-(Cyclohexanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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